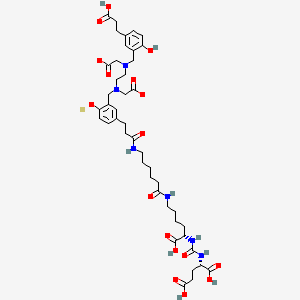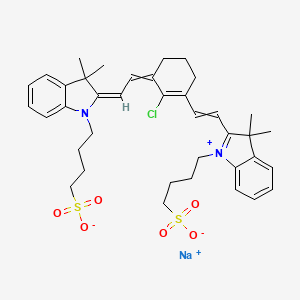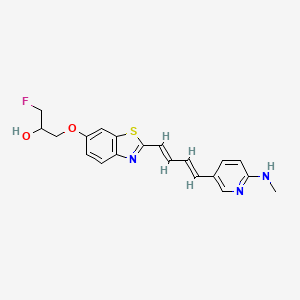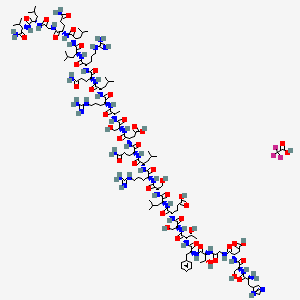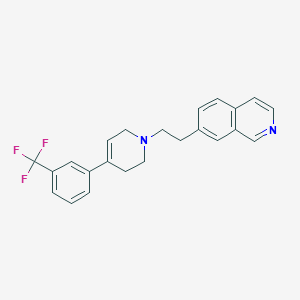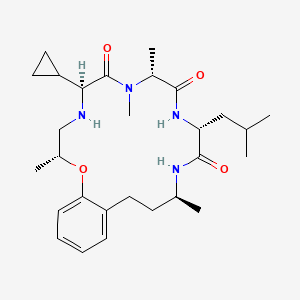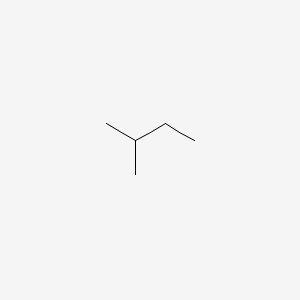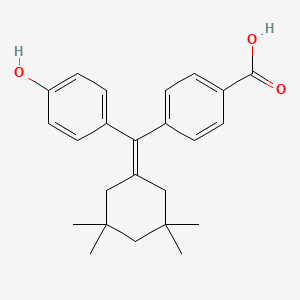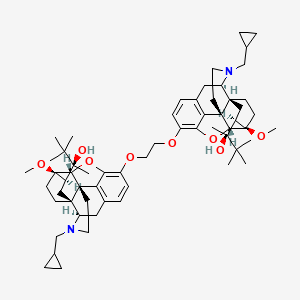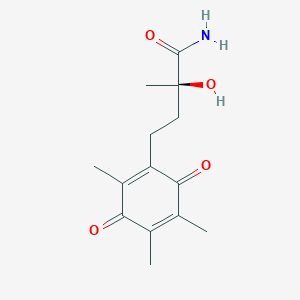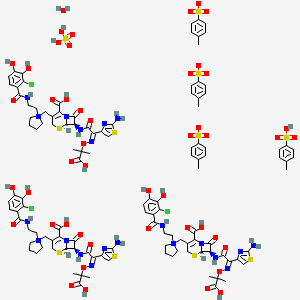
Cefiderocol tosilate sulfate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefiderocol tosilate sulfate hydrate is a novel cephalosporin antibacterial drug. It is unique due to its siderophore activity, which allows it to actively transport into bacterial cells through iron channels. This compound is particularly effective against multidrug-resistant gram-negative bacteria, including those producing extended-spectrum β-lactamases and carbapenemases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cefiderocol tosilate sulfate hydrate involves multiple steps, including the formation of the cephalosporin core and the addition of a catechol moiety on the C-3 side chain. This catechol moiety is crucial for its siderophore activity, as it chelates iron and facilitates the compound’s transport into bacterial cells .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis under controlled conditions to ensure the purity and efficacy of the final product. The process includes the use of various reagents and solvents, followed by purification steps to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Cefiderocol tosilate sulfate hydrate undergoes several types of chemical reactions, including:
Oxidation: The catechol moiety can undergo oxidation reactions, which are essential for its siderophore activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or molecular oxygen can be used.
Substitution: Reagents like halogens or nucleophiles are often employed under mild to moderate conditions.
Major Products: The major products formed from these reactions include various oxidized forms of the catechol moiety and substituted derivatives of the β-lactam ring .
Scientific Research Applications
Cefiderocol tosilate sulfate hydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study siderophore activity and iron chelation mechanisms.
Biology: Researchers use it to investigate bacterial iron uptake systems and resistance mechanisms.
Medicine: It is primarily used to treat complicated urinary tract infections and hospital-acquired bacterial pneumonia caused by multidrug-resistant gram-negative bacteria
Mechanism of Action
Cefiderocol tosilate sulfate hydrate exerts its effects by binding to and inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. The catechol moiety chelates iron, allowing the compound to be actively transported into bacterial cells via specialized iron transporter channels. Once inside, it disrupts cell wall synthesis, leading to bacterial cell death .
Comparison with Similar Compounds
Ceftazidime: Another cephalosporin with activity against gram-negative bacteria but lacks siderophore activity.
Cefepime: Similar to ceftazidime, it is effective against gram-negative bacteria but does not have the unique iron-chelating properties of cefiderocol
Uniqueness: Cefiderocol tosilate sulfate hydrate stands out due to its siderophore activity, which allows it to overcome bacterial resistance mechanisms that limit the efficacy of other cephalosporins. Its ability to chelate iron and utilize bacterial iron transport systems makes it particularly effective against multidrug-resistant strains .
Properties
Molecular Formula |
C118H138Cl3N21O47S11 |
|---|---|
Molecular Weight |
3061.6 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydron;4-methylbenzenesulfonate;sulfate;hydrate |
InChI |
InChI=1S/3C30H34ClN7O10S2.4C7H8O3S.H2O4S.H2O/c3*1-30(2,28(46)47)48-36-19(16-13-50-29(32)34-16)24(42)35-20-25(43)37-21(27(44)45)14(12-49-26(20)37)11-38(8-3-4-9-38)10-7-33-23(41)15-5-6-17(39)22(40)18(15)31;4*1-6-2-4-7(5-3-6)11(8,9)10;1-5(2,3)4;/h3*5-6,13,20,26H,3-4,7-12H2,1-2H3,(H7-,32,33,34,35,36,39,40,41,42,44,45,46,47);4*2-5H,1H3,(H,8,9,10);(H2,1,2,3,4);1H2/t3*20-,26-;;;;;;/m111....../s1 |
InChI Key |
QNMVZYPDWLKAJC-RXVBEKIDSA-N |
Isomeric SMILES |
[H+].[H+].[H+].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(O/N=C(\C(=O)N[C@@H]1C(=O)N2[C@@H]1SCC(=C2C(=O)O)C[N+]3(CCCC3)CCNC(=O)C4=C(C(=C(C=C4)O)O)Cl)/C5=CSC(=N5)N)(C(=O)O)C.CC(O/N=C(\C(=O)N[C@@H]1C(=O)N2[C@@H]1SCC(=C2C(=O)O)C[N+]3(CCCC3)CCNC(=O)C4=C(C(=C(C=C4)O)O)Cl)/C5=CSC(=N5)N)(C(=O)O)C.CC(O/N=C(\C(=O)N[C@@H]1C(=O)N2[C@@H]1SCC(=C2C(=O)O)C[N+]3(CCCC3)CCNC(=O)C4=C(C(=C(C=C4)O)O)Cl)/C5=CSC(=N5)N)(C(=O)O)C.O.[O-]S(=O)(=O)[O-] |
Canonical SMILES |
[H+].[H+].[H+].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)O.CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)O.CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)O.O.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


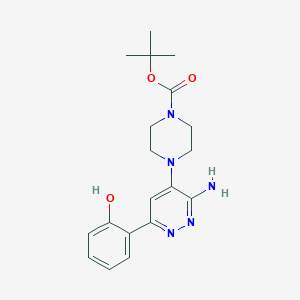
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole](/img/structure/B10822177.png)
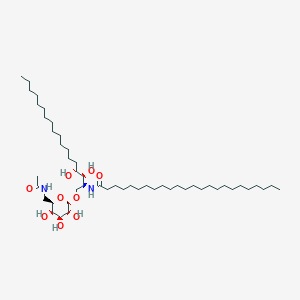
![1-[[6-ethyl-1-[(4-fluorophenyl)methyl]-5-methyl-2-oxopyridine-3-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B10822193.png)
